Cas no 885-81-4 (N-(4-ethoxy-2-nitrophenyl)acetamide)

N-(4-ethoxy-2-nitrophenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide,N-(4-ethoxy-2-nitrophenyl)-
- N-(4-ethoxy-2-nitrophenyl)acetamide
- F0020-1772
- JNG27XM6M6
- 885-81-4
- 4-ethoxy-2-nitroacetanilide
- NSC 1326
- SR-01000400057-1
- DTXSID3061263
- 2'-Nitro-p-acetophenetidide
- NSC27896
- EINECS 212-945-8
- AKOS000298447
- Oprea1_127576
- NSC-27896
- MFCD00223403
- UNII-JNG27XM6M6
- BB 0244869
- SR-01000400057
- N-(4-Ethoxy-2-nitrophenyl)acetamide #
- NSC 27896
- CS-0299330
- N-(4-Ethoxy-2-nitro-phenyl)-acetamide
- p-Acetophenetidide, 2'-nitro-
- NS00039280
- EU-0068084
- Acetamide, N-(4-ethoxy-2-nitrophenyl)-
- SCHEMBL11295618
- OWIVDQQSRJCDPQ-UHFFFAOYSA-N
- A842717
- NSC1326
- NSC-1326
- p-Acetophenetide, 2'-nitro-
- 4-Acetamido-3-nitrophenetole
- Z56770880
- 3-Nitro-4-acetamidophenetole
- VS-01586
- 4-Ethoxy-2-nitro acetanilide
-
- MDL: MFCD00223403
- インチ: InChI=1S/C10H12N2O4/c1-3-16-8-4-5-9(11-7(2)13)10(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)
- InChIKey: OWIVDQQSRJCDPQ-UHFFFAOYSA-N
- ほほえんだ: CCOc1ccc(c(c1)[N+](=O)[O-])NC(=O)C
計算された属性
- せいみつぶんしりょう: 224.07970687g/mol
- どういたいしつりょう: 224.07970687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 438.4±35.0 °C at 760 mmHg
- フラッシュポイント: 218.9±25.9 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
N-(4-ethoxy-2-nitrophenyl)acetamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(4-ethoxy-2-nitrophenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0020-1772-10g |
N-(4-ethoxy-2-nitrophenyl)acetamide |
885-81-4 | 95%+ | 10g |
$483.0 | 2023-09-07 | |
abcr | AB373239-1 g |
N-(4-Ethoxy-2-nitrophenyl)acetamide |
885-81-4 | 1g |
€189.00 | 2022-08-31 | ||
A2B Chem LLC | AH86064-1g |
N-(4-Ethoxy-2-nitrophenyl)acetamide |
885-81-4 | >95% | 1g |
$405.00 | 2024-04-19 | |
TRC | N297551-100mg |
n-(4-ethoxy-2-nitrophenyl)acetamide |
885-81-4 | 100mg |
$ 50.00 | 2022-06-03 | ||
Life Chemicals | F0020-1772-0.5g |
N-(4-ethoxy-2-nitrophenyl)acetamide |
885-81-4 | 95%+ | 0.5g |
$79.0 | 2023-09-07 | |
Life Chemicals | F0020-1772-5g |
N-(4-ethoxy-2-nitrophenyl)acetamide |
885-81-4 | 95%+ | 5g |
$345.0 | 2023-09-07 | |
abcr | AB373239-500 mg |
N-(4-Ethoxy-2-nitrophenyl)acetamide |
885-81-4 | 500MG |
€165.80 | 2022-08-31 | ||
TRC | N297551-1g |
n-(4-ethoxy-2-nitrophenyl)acetamide |
885-81-4 | 1g |
$ 160.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370000-1g |
n-(4-Ethoxy-2-nitrophenyl)acetamide |
885-81-4 | 97% | 1g |
¥2310.00 | 2024-04-27 | |
Life Chemicals | F0020-1772-0.25g |
N-(4-ethoxy-2-nitrophenyl)acetamide |
885-81-4 | 95%+ | 0.25g |
$52.0 | 2023-09-07 |
N-(4-ethoxy-2-nitrophenyl)acetamide 関連文献
-
1. 153. The rate of decomposition of some p-substituted nitrosoacetanilides in benzeneWilliam S. M. Grieve,Donald H. Hey J. Chem. Soc. 1935 689
-
2. 272. Studies in the terphenyl series. Part II. Hydroxy- and methyl-p-terphenylsH. France,I. M. Heilbron,D. H. Hey J. Chem. Soc. 1939 1283
N-(4-ethoxy-2-nitrophenyl)acetamideに関する追加情報
Introduction to N-(4-ethoxy-2-nitrophenyl)acetamide (CAS No. 885-81-4)
N-(4-ethoxy-2-nitrophenyl)acetamide (CAS No. 885-81-4) is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains.
The molecular structure of N-(4-ethoxy-2-nitrophenyl)acetamide consists of a nitro-substituted aromatic ring connected to an acetamide moiety. This configuration imparts distinct chemical reactivity, making it a valuable intermediate in synthetic chemistry. The presence of both ethoxy and nitro groups enhances its utility in drug development and material science.
In recent years, N-(4-ethoxy-2-nitrophenyl)acetamide has been explored for its pharmacological potential. Studies have indicated that this compound exhibits promising biological activities, particularly in the context of anti-inflammatory and antimicrobial applications. The nitro group, in particular, plays a crucial role in modulating its interactions with biological targets.
One of the most intriguing aspects of N-(4-ethoxy-2-nitrophenyl)acetamide is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop novel derivatives with enhanced therapeutic properties. For instance, modifications to the ethoxy and nitro substituents have led to compounds with improved solubility and bioavailability.
The compound's reactivity also makes it a useful tool in organic synthesis. It serves as a building block for constructing more intricate molecular architectures, facilitating the development of advanced materials and pharmaceuticals. The ability to functionalize both the aromatic ring and the acetamide group provides chemists with a high degree of flexibility in designing new molecules.
Recent advancements in computational chemistry have further highlighted the significance of N-(4-ethoxy-2-nitrophenyl)acetamide. Molecular modeling studies have revealed insights into its binding interactions with biological targets, aiding in the rational design of drug candidates. These simulations have been instrumental in predicting the efficacy and selectivity of derivatives based on this core structure.
The pharmaceutical industry has taken notice of these findings, leading to increased interest in exploring N-(4-ethoxy-2-nitrophenyl)acetamide for clinical applications. Preclinical studies are underway to evaluate its potential as an active pharmaceutical ingredient (API) in various therapeutic areas. The compound's unique properties make it a candidate for addressing unmet medical needs.
Beyond pharmaceuticals, N-(4-ethoxy-2-nitrophenyl)acetamide has implications in materials science. Its ability to form stable complexes with metals and other small molecules has been exploited in the development of novel catalysts and sensors. These applications underscore the compound's versatility and broad utility across different scientific disciplines.
The synthesis of N-(4-ethoxy-2-nitrophenyl)acetamide involves multi-step organic reactions, often requiring precise control over reaction conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for research purposes. This accessibility has fostered further exploration into its applications.
In conclusion, N-(4-ethoxy-2-nitrophenyl)acetamide (CAS No. < strong >885-81-4 strong >) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features and reactivity make it a valuable asset for researchers seeking to develop innovative solutions across multiple domains.
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